Cinacalcet

Overview

Description

Cinacalcet hydrochloride, a calcimimetic agent, modulates the calcium-sensing receptor (CaSR) on parathyroid glands to reduce parathyroid hormone (PTH) secretion. It is primarily used to manage secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients and hypercalcemia in parathyroid carcinoma. By sensitizing CaSR to extracellular calcium, this compound lowers serum PTH, calcium, and phosphorus levels, addressing mineral bone disorder (MBD) complications . Clinical trials demonstrate its efficacy in reducing PTH by 30–50% at median doses of 25–55 mg/day, with geographic variations in dosing (e.g., lower doses in Asian populations) . Despite its benefits, hypocalcemia (median incidence: 20%) and gastrointestinal adverse events (AEs) like nausea (10–30%) limit its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinacalcet can be synthesized through several methods, including:

Amide Formation Followed by Reduction: This involves the formation of an amide intermediate from 3-(trifluoromethyl)cinnamic acid and subsequent reduction.

Reductive Amination: This method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to form the desired product.

Nucleophilic Substitution: This involves the substitution of a suitable leaving group with a nucleophile.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions such as temperature, solvent choice, and agitation speed to ensure high yield and purity. For example, controlling the agitation speed during the formation of Schiff’s base is crucial to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Cinacalcet undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and pseudohalides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of an amide intermediate can yield the desired this compound product .

Scientific Research Applications

Management of Secondary Hyperparathyroidism

Cinacalcet is primarily indicated for treating SHPT in patients with CKD on dialysis. Multiple studies have demonstrated its efficacy:

- OPTIMA Study : A multicenter trial showed that 71% of patients on this compound achieved target iPTH levels compared to only 22% in the conventional care group. The mean iPTH decreased significantly from 505 pg/ml to 264 pg/ml in the this compound group .

- Phase 3 Trials : In non-dialysis CKD patients, this compound led to a 43.1% reduction in iPTH levels, with a significant proportion achieving target reductions compared to placebo .

Renoprotective Effects

Emerging evidence suggests that this compound may have renoprotective properties beyond its role in managing SHPT. It has been shown to stabilize vascular calcification and improve bone metabolism markers in CKD patients .

Use in Pediatric Populations

Recent guidelines endorse the use of this compound in pediatric patients undergoing dialysis for SHPT, highlighting its safety and efficacy in this vulnerable group .

Case Study Insights

- A study involving chronic hemodialysis patients indicated that those treated with this compound showed significant improvements in bone turnover markers and reductions in vascular calcification indicators over a 24-week follow-up period .

- Another case highlighted the successful use of this compound as a preoperative treatment for patients awaiting parathyroidectomy, providing symptomatic relief and stabilizing mineral metabolism prior to surgery .

Meta-Analysis Findings

A meta-analysis encompassing 24 randomized controlled trials (RCTs) involving over 9,000 participants confirmed the effectiveness of this compound in lowering serum PTH levels significantly compared to placebo. The analysis revealed:

- A statistically significant decrease in serum calcium-phosphate product levels.

- Increased rates of adverse events associated with this compound treatment but generally mild and manageable .

Data Tables

| Study | Population | Duration | iPTH Reduction (%) | Calcium Levels | Adverse Events |

|---|---|---|---|---|---|

| OPTIMA Study | Dialysis Patients | 12 weeks | 46% | Decreased | Mild |

| Phase 3 CKD Study | Non-Dialysis CKD Patients | 32 weeks | 43.1% | Decreased | Mild to Moderate |

| Pediatric Position Paper | Pediatric Dialysis Patients | N/A | N/A | N/A | N/A |

Mechanism of Action

Cinacalcet exerts its effects by increasing the sensitivity of the calcium-sensing receptors on parathyroid gland cells to extracellular calcium. This leads to a decrease in parathyroid hormone secretion, which in turn lowers serum calcium levels . The molecular targets involved include the calcium-sensing receptors, which are allosterically activated by this compound .

Comparison with Similar Compounds

Etelcalcetide

- Mechanism and Administration: Etelcalcetide, an intravenous calcimimetic, binds CaSR allosterically. Unlike cinacalcet, it requires thrice-weekly administration during hemodialysis, enhancing adherence in non-compliant patients .

- Efficacy: In US DOPPS studies, facilities using etelcalcetide showed comparable PTH control to this compound.

Table 1: Etelcalcetide vs. This compound

Evocalcet

- Pharmacokinetics: Evocalcet, another oral calcimimetic, has a lower CYP2D6 inhibition profile than this compound, reducing interaction risks with drugs like β-blockers .

- Efficacy: In East Asian hemodialysis patients, evocalcet showed non-inferior PTH suppression (median reduction: 45%) at equivalent doses, with fewer hypocalcemia episodes (12% vs. 18%) .

Active Vitamin D (e.g., Paricalcitol)

- Combination Therapy: this compound combined with vitamin D sterols improves calcium compliance (60% vs. 45% with vitamin D alone) but lacks survival benefits.

- Differential Use: this compound is preferred in hypercalcemic patients, while vitamin D remains first-line in normocalcemic SHPT .

Table 2: Combination Therapy Outcomes

| Outcome | This compound + Vitamin D | Vitamin D Alone |

|---|---|---|

| PTH Reduction | 55% | 30% |

| Serum Calcium Compliance | 60% | 45% |

| Cardiovascular Mortality | No significant difference | No significant difference |

| Sources |

Geographic and Genetic Considerations

- Asian populations require lower this compound doses (median: 25 mg/day) than Western counterparts (55 mg/day), attributed to CaSR polymorphisms .

- Case Study: Alternate-day dosing (30 mg) in non-compliant Saudi Arabian patients achieved PTH control comparable to daily regimens, reducing pill burden by 50% .

Impact on Parathyroidectomy (PTx) Rates

This compound’s introduction delayed PTx by 22 months in tertiary hyperparathyroidism (3HPTH) patients. However, preoperative PTH levels remained unchanged, questioning its disease-modifying efficacy . In contrast, etelcalcetide’s impact on PTx rates is understudied.

Biological Activity

Cinacalcet is a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). Its mechanism of action involves allosteric activation of the calcium-sensing receptor (CaSR) in the parathyroid glands, which leads to decreased secretion of parathyroid hormone (PTH). This article explores the biological activity of this compound, focusing on its efficacy, safety, and clinical implications based on various studies and trials.

This compound enhances the sensitivity of CaSR to extracellular calcium concentrations. This results in a reduction of PTH secretion from the parathyroid glands, which is crucial for managing SHPT in CKD patients. The compound effectively lowers serum PTH levels without significantly increasing serum calcium or phosphorus levels, distinguishing it from traditional therapies such as vitamin D receptor activators and phosphate binders .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound in different patient populations:

- Phase 3 Studies : A double-blind, randomized study involving 404 participants with stage 3 or 4 CKD demonstrated that this compound led to a significant decrease in iPTH levels compared to placebo. Specifically, 74% of patients receiving this compound achieved a 30% or greater reduction in iPTH levels versus only 28% in the placebo group (P < 0.001) .

- Dialysis Patients : In patients undergoing hemodialysis or peritoneal dialysis, this compound was shown to effectively reduce PTH levels. In one study, patients treated with this compound had a mean iPTH reduction of 43.1%, while those on placebo experienced a slight increase .

Table: Summary of Efficacy Findings

| Study Type | Population | Primary Outcome | This compound Result | Placebo Result |

|---|---|---|---|---|

| Phase 3 Trial | CKD Stage 3-4 | % achieving ≥30% decrease in iPTH | 74% | 28% |

| Dialysis Patients | Hemodialysis/Peritoneal | Mean iPTH reduction | -43.1% | +1.1% |

| Open Label Study | Severe SHPT | Reduction in PTH and gland volume | Significant reductions observed | Not applicable |

Safety Profile

The safety profile of this compound has been assessed across multiple studies. While generally well-tolerated, some adverse effects were reported, including nausea and vomiting, which were mostly mild to moderate . A meta-analysis indicated an increased risk of adverse events compared to placebo (RR 1.04), highlighting the importance of monitoring during treatment .

Case Studies

Case Study 1 : A randomized open-label study involving 45 hemodialysis patients showed that after 24 weeks of treatment with this compound, significant reductions in iPTH levels and improvements in bone metabolism markers were observed. Notably, there was a rebound effect after discontinuation, suggesting that ongoing management may be necessary for sustained benefits .

Case Study 2 : Another study focused on patients with severe SHPT demonstrated that treatment with this compound not only lowered iPTH but also stabilized vascular calcification over time. This indicates potential benefits beyond mere hormonal regulation .

Q & A

Basic Research Questions

Q. What are the primary biochemical effects of cinacalcet in chronic kidney disease (CKD) patients, and how do these outcomes inform clinical trial design?

this compound, a calcimimetic, reduces serum parathyroid hormone (PTH), calcium, and phosphorus by enhancing calcium-sensing receptor sensitivity in parathyroid cells. Clinical trials typically measure these parameters as primary endpoints using standardized assays and longitudinal monitoring. For example, meta-analyses of randomized controlled trials (RCTs) show that this compound (30–180 mg/day) lowers PTH by 30–50% and corrects hypercalcemia within 4–12 weeks in dialysis patients . Experimental designs should account for baseline CKD stage, dialysis modality, and concurrent therapies (e.g., vitamin D analogs) to minimize confounding .

Q. How does this compound compare to vitamin D analogs in managing secondary hyperparathyroidism (SHPT), and what methodological considerations are critical in such comparisons?

this compound and vitamin D analogs both reduce PTH but differ in their effects on calcium and phosphorus. The PARADIGM trial demonstrated that this compound lowers serum calcium and phosphorus, whereas vitamin D analogs increase both. Comparative studies should use stratified randomization by baseline calcium-phosphorus product (Ca×P) and employ non-inferiority designs to assess trade-offs between biochemical control and adverse events (e.g., hypocalcemia with this compound vs. hypercalcemia with vitamin D) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s impact on mortality in CKD patients, particularly between intention-to-treat (ITT) and lag-censoring analyses?

The EVOLVE trial reported no mortality benefit in ITT analysis but a 17% risk reduction in lag-censoring analyses (censoring data 6 months post-discontinuation). This discrepancy highlights the importance of censoring methodology in survival analyses. Researchers should conduct sensitivity analyses using both ITT and per-protocol frameworks, adjusting for treatment crossover and adherence rates. Additionally, subgroup analyses suggest older patients (>65 years) may derive greater survival benefits, possibly due to reduced cardiovascular calcification .

Q. What experimental strategies are recommended to address heterogeneity in this compound response across CKD stages and hyperparathyroidism subtypes?

Meta-regression of RCTs indicates variability in PTH reduction by CKD stage (e.g., greater efficacy in stage 5D vs. 3–5). To address this, trials should:

- Use adaptive designs to enrich cohorts with severe SHPT (PTH >500 pg/mL).

- Stratify randomization by hyperparathyroidism subtype (primary vs. secondary) and baseline FGF-23 levels, which modulate this compound’s cardiovascular effects .

- Incorporate biomarkers like bone-specific alkaline phosphatase to assess skeletal resistance .

Q. How should researchers design studies to evaluate this compound’s long-term effects on cardiovascular outcomes, given the limitations of existing trials?

The EVOLVE trial’s neutral cardiovascular outcomes may reflect short follow-up (median 21 months) and high treatment discontinuation. Future studies should:

- Prioritize event-driven endpoints (e.g., time to first major adverse cardiovascular event) with extended follow-up (>5 years).

- Use imaging modalities (e.g., coronary artery calcium scoring) to quantify vascular calcification progression.

- Adjust for time-varying confounders like phosphate binder use and dialysis adequacy .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationship in diverse populations?

Non-linear mixed-effects modeling (NONMEM) can account for inter-individual variability in pharmacokinetics, particularly in elderly or malnourished patients. Dose-escalation studies (e.g., 30 mg to 120 mg) should include Bayesian adaptive designs to identify subpopulations with optimal risk-benefit ratios (e.g., lower hypocalcemia risk at 30–60 mg/day) .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate bias in observational studies investigating this compound’s real-world effectiveness?

- Use propensity score matching to balance covariates like age, dialysis vintage, and comorbidities.

- Apply instrumental variable analysis to address unmeasured confounding (e.g., regional prescribing practices).

- Validate findings against RCT-derived estimates, as done in the INDEPENDENT study .

Q. What are the key considerations for meta-analyses synthesizing this compound’s safety and efficacy data?

- Perform subgroup analyses by study type (RCT vs. cohort), dialysis modality, and geographic region.

- Assess publication bias using contour-enhanced funnel plots and Egger’s regression.

- Report GRADE criteria to quantify evidence certainty, noting limitations like inconsistent hyperparathyroidism classification in older trials .

Q. Data Contradiction and Interpretation

Q. Why do some studies report this compound-associated survival benefits while others do not, and how should this inform hypothesis generation?

Survival benefits may be context-dependent. For instance, post hoc analyses suggest this compound improves survival in patients with severe SHPT (PTH >800 pg/mL) or those receiving non-calcium phosphate binders. Researchers should explore effect modification by comorbid conditions (e.g., diabetes) and biomarkers (e.g., FGF-23) using interaction terms in Cox models .

Q. How can conflicting findings on this compound’s impact on bone metabolism be resolved?

While this compound improves PTH-driven bone turnover, it may exacerbate low-turnbone disease in adynamic patients. Dual-energy X-ray absorptiometry (DXA) and bone biopsy studies should be integrated into trials, with endpoints like fracture risk and histomorphometric parameters. The EVOLVE trial’s neutral fracture outcomes may reflect insufficient power, necessitating dedicated bone substudies .

Properties

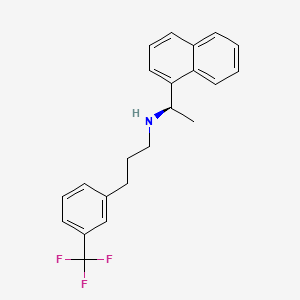

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364782-34-3 (Hydrochloride) | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048286 | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

226256-56-0 | |

| Record name | Cinacalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINACALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.